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Compound of Interest

Compound Name: 2-Isopropyl-4-nitro-1H-imidazole

Cat. No.: B125551

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for the specific compound 2-lsopropyl-4-nitro-
1H-imidazole is not readily available in the public domain scientific literature. The following
guide provides a comprehensive overview of the predicted spectroscopic characteristics based
on data from closely related structural analogs. The experimental protocols described are
standard procedures for the analysis of solid organic compounds.

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a heterocyclic compound of interest in medicinal
chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various
therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for
its synthesis, characterization, and quality control. This document provides a detailed, albeit
predicted, spectroscopic profile of 2-lsopropyl-4-nitro-1H-imidazole, alongside standardized
experimental protocols for data acquisition.

The predicted data is extrapolated from known spectroscopic information for 2-isopropyl-1H-
imidazole, 4-nitroimidazole, and 2-methyl-4-nitroimidazole, providing a reliable estimation of the
expected spectral features.

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative data for 2-lsopropyl-4-nitro-1H-
imidazole (Molecular Formula: CsHaN30O2, Molecular Weight: 155.16 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and 3C NMR Spectral Data

1H NMR (DMSO-ds, 400 MHz)

3C NMR (DMSO-ds, 100 MHz)

Chemical Shift (3, ppm)

Assignment

~13.5 (br s, 1H)

Imidazole N-H

~8.0 (s, 1H)

Imidazole C5-H

~3.2 (sept, 1H, J =7 Hz)

Isopropyl C-H

~1.3(d, 6H, J = 7 Hz)

Isopropyl C-Hs

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm~1) Vibrational Mode Intensity

3200-3000 N-H stretching (imidazole) Strong, Broad
Aliphatic C-H stretching )

2970-2870 ] Medium-Strong
(isopropyl)

~1550 Asymmetric NOz stretching Strong

~1380 Symmetric NO:z stretching Strong
C=C and C=N stretching )

~1500, ~1460 o ) Medium-Strong
(imidazole ring)
Aliphatic C-H bending )

~1470 _ Medium
(isopropyl)

~830 C-H out-of-plane bending Medium
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Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Fragmentation Pathway

155 [M]* Molecular lon

Loss of a methyl group from

140 [M - CH3]* _ _
the isopropyl moiety
Loss of propene from the
113 [M - CsHe]* _
isopropy! group
109 [M-NO2]* Loss of the nitro group

Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data for a
solid organic compound like 2-Isopropyl-4-nitro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL
of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-ds), which is suitable
for compounds with exchangeable protons. Tetramethylsilane (TMS) is added as an internal
standard (O ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for protons and 100 MHz for carbon-13.

o Data Acquisition for tH NMR: The proton spectrum is acquired with a sufficient number of
scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds.

» Data Acquisition for 13C NMR: The carbon spectrum is typically acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is required due to the lower natural abundance of 13C.
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Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is recorded, typically in the
range of 4000-400 cm~1. The final spectrum is presented as transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap
instrument) equipped with an electrospray ionization (ESI) source is used.

Data Acquisition: The analysis is performed in positive ion mode. The sample solution is
introduced into the ESI source at a constant flow rate. The instrument is scanned over a
mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The exact
mass of the protonated molecular ion [M+H]* is determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2-lIsopropyl-4-nitro-1H-imidazole.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropyl-4-nitro-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125551#spectroscopic-data-for-2-isopropyl-4-nitro-
1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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